

Comprehensive Characterization Profile: N-Fmoc-2-chloro-L-tyrosine

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Compound of Interest

Compound Name: *N-Fmoc-2-chloro-L-tyrosine*

Cat. No.: *B8178163*

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Molecular Identity & Isomer Precision

Critical Note on Nomenclature: In peptide chemistry, "Chlorotyrosine" often defaults to the naturally occurring 3-chlorotyrosine (Cl ortho to the phenolic OH). However, **N-Fmoc-2-chloro-L-tyrosine** (CAS 2349740-74-3) typically refers to the isomer where the chlorine atom is located at the 2-position of the phenyl ring (ortho to the alanine side chain). This structural distinction is vital for steric control and must be verified via NMR.

Property	Data
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Common Name	Fmoc-2-Cl-Tyr-OH
CAS Number	2349740-74-3 (Specific to 2-Cl isomer)
Molecular Formula	C ₂₄ H ₂₀ ClNO ₅
Molecular Weight	437.88 g/mol
Chirality	L-isomer (S-configuration)
Appearance	Off-white to pale beige powder

Spectroscopic Analysis Strategy

The following data establishes the structural integrity of the molecule. The splitting patterns described below are specific to the 2-chloro isomer (Cl at C2, OH at C4), distinguishing it from the 3-chloro isomer.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for Fmoc-amino acids to prevent aggregation). Frequency: 400 MHz or higher recommended.

Table 1:

H NMR Assignment (Diagnostic)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.70	Broad s	1H	-COOH	Carboxylic acid proton (variable).
9.80	s	1H	Ar-OH	Phenolic proton; sharp singlet indicates no exchange.
7.89	d (J=7.5 Hz)	2H	Fmoc Ar-H	Fluorenyl C4, C5 protons (pseudo-ortho).
7.70	d (J=7.5 Hz)	2H	Fmoc Ar-H	Fluorenyl C1, C8 protons.
7.60	d (J=8.5 Hz)	1H	NH	Carbamate amide proton (doublet due to coupling with -CH).
7.41	t (J=7.5 Hz)	2H	Fmoc Ar-H	Fluorenyl C3, C6 protons.
7.32	t (J=7.4 Hz)	2H	Fmoc Ar-H	Fluorenyl C2, C7 protons.
7.15	d (J=8.4 Hz)	1H	Tyr Ar-H (H6)	Diagnostic: Ortho to side chain, meta to OH. Coupled to H5.
6.85	d (J=2.1 Hz)	1H	Tyr Ar-H (H3)	Diagnostic: Isolated singlet (or fine doublet). Located between Cl and OH.[1][2]

6.70	dd (J=8.4, 2.1 Hz)	1H	Tyr Ar-H (H5)	Diagnostic: Ortho to OH. Shielded by OH group.
4.20 – 4.35	m	3H	Fmoc CH ₂ + -CH	Overlapping multiplets of the protective group and chiral center.
4.18	t	1H	Fmoc CH	Bridgehead proton of the fluorenyl group.
3.05	dd	1H	-CH ₂ (a)	Diastereotopic methylene proton (deshielded by aromatic ring).
2.85	dd	1H	-CH ₂ (b)	Diastereotopic methylene proton.

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Expert Insight: The key differentiator for the 2-chloro isomer is the chemical shift and NOE environment of H6 (7.15 ppm). In the 3-chloro isomer, the positions ortho to the side chain are equivalent (or nearly so), whereas in the 2-chloro isomer, the Cl atom at C2 breaks the symmetry near the beta-carbon, often causing a larger diastereotopic split in the

-CH₂ protons.

B. Carbon-13 NMR (C NMR)

Key Signals:

- Carbonyls: ~173.0 ppm (COOH), ~156.0 ppm (Carbamate C=O).

- Aromatic C-OH: ~154.0 ppm (Deshielded by Oxygen).
- Aromatic C-Cl: ~134.5 ppm (Distinct from unsubstituted carbons).
- Fmoc Aliphatic: ~66.0 ppm (CH₂), ~47.0 ppm (CH).
- Backbone: ~55.0 ppm (C), ~36.0 ppm (C).

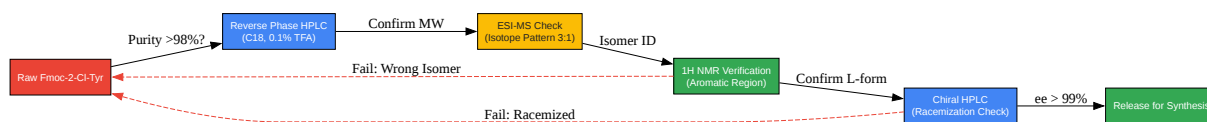
C. Mass Spectrometry (ESI-HRMS)

- Ionization Mode: Positive (ESI+) or Negative (ESI-).
- Molecular Ion [M+H]⁺: Calculated: 438.1108.
- Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.
 - M (100%): 438.11
 - M+2 (32%): 440.11
- Fragmentation (MS/MS):
 - Loss of Fmoc group: [M - 222]⁺ (dibenzofulvene loss).
 - Tropylium ion formation from the chlorinated benzyl fragment.

Experimental Workflows & QC Logic

Workflow Diagram: Quality Control Pipeline

The following diagram illustrates the self-validating logic required to confirm the identity of the 2-chloro isomer versus the 3-chloro impurity.



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Figure 1: QC workflow emphasizing the critical "Isomer ID" step using NMR to distinguish 2-Cl from 3-Cl variants.

Protocol: Solubility & Stock Preparation

Context: Fmoc-2-Cl-Tyr is hydrophobic due to the Fmoc group and the chloro-substitution. Improper dissolution leads to aggregation and poor coupling efficiency.

- Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid DCM for stock solutions as solubility is limited.
- Concentration: Prepare a 0.2 M solution for solid-phase peptide synthesis (SPPS).
- Dissolution Step:
 - Weigh the powder into a dry vial.
 - Add 80% of the calculated DMF volume.
 - Vortex vigorously for 30 seconds.
 - Critical: If haze persists, sonicate for 2 minutes at ambient temperature. Do not heat above 40°C to prevent Fmoc cleavage.
 - Make up to final volume.

Protocol: Fmoc Removal Test (Self-Validating)

To ensure the steric bulk of the Chlorine at position 2 does not hinder deprotection:

- Reagent: 20% Piperidine in DMF.
- Monitoring: UV absorbance at 301 nm (Fmoc-piperidine adduct).
- Expectation: The deprotection kinetics of 2-Cl-Tyr are similar to Tyr, but the subsequent coupling to the bulky 2-Cl-Tyr amine may be slower.
 - Action: Double coupling is recommended for the amino acid following Fmoc-2-Cl-Tyr in the sequence.

References

- Aralez Bio. (2024). Product Specification: Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3). Retrieved from [[Link](#)]
- PubChem. (2024). Compound Summary: 3-(2-chloro-4-hydroxyphenyl)alanine. Retrieved from [[Link](#)]
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Sources

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